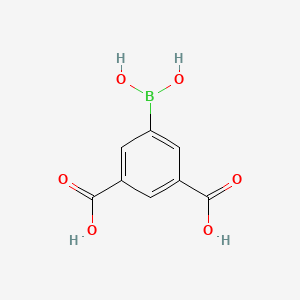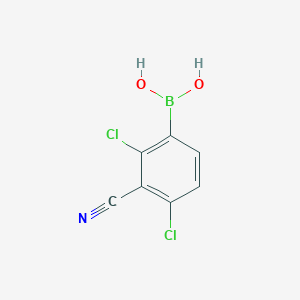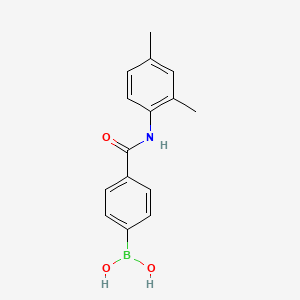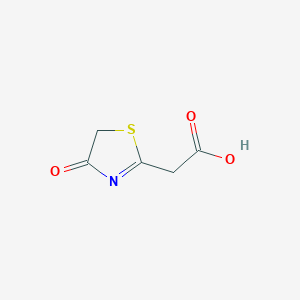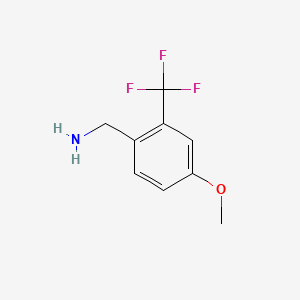
4-Methoxy-2-(trifluoromethyl)benzylamine
Descripción general
Descripción
4-Methoxy-2-(trifluoromethyl)benzylamine (4-MTFB) is a synthetic amine compound that has been used in a variety of scientific research applications in the fields of biochemistry and physiology. It has been studied for its effects on enzyme activity, protein-protein interactions, and other biochemical processes. 4-MTFB has also been used in laboratory experiments for the study of drug metabolism and pharmacokinetics.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-Methoxy-2-(trifluoromethyl)benzylamine: is utilized in the development of new pharmaceutical compounds due to its trifluoromethyl group, which is a common feature in many FDA-approved drugs . This group can significantly alter the biological activity of a compound, making it valuable for creating medicines with enhanced efficacy and stability.
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. It’s particularly useful in amination reactions of functionalized aryl bromides, which are key steps in constructing nitrogen-containing compounds .
Antiproliferative Agents
Researchers use 4-Methoxy-2-(trifluoromethyl)benzylamine to synthesize analogs of myoseverin and 8-azapurine, which exhibit antiproliferative activities. These compounds are studied for their potential to inhibit the growth of cancer cells .
High-Temperature Proton Exchange Membranes
The compound’s derivatives are applied in the field of energy, particularly in creating high-temperature proton exchange membrane fuel cells. These membranes are crucial for the operation of fuel cells that function at elevated temperatures .
Organopolyphosphazenes Synthesis
4-Methoxy-2-(trifluoromethyl)benzylamine: is used in the synthesis of functionalized organopolyphosphazenes. These polymers have applications in vivo, such as in biomedicine for tissue engineering or as drug delivery systems .
Reference Standards for Testing
Due to its well-defined structure and properties, 4-Methoxy-2-(trifluoromethyl)benzylamine is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods .
Drug Discovery
This compound is involved in the early stages of drug discovery, aiding in the study of molecular interactions and the identification of potential drug candidates. Its role is pivotal in the initial screening processes.
Mecanismo De Acción
Mode of Action
Benzylic compounds typically react via nucleophilic substitution pathways .
Biochemical Pathways
It has been used in the synthesis of certain benzamide derivatives , suggesting it may influence pathways involving these compounds.
Result of Action
Its role in the synthesis of benzamide derivatives suggests it may have effects related to these compounds .
Propiedades
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJRPNJFJEEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)benzylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
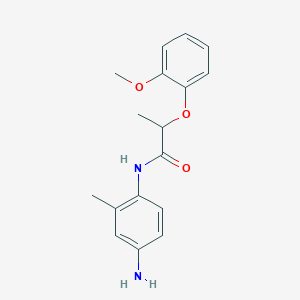
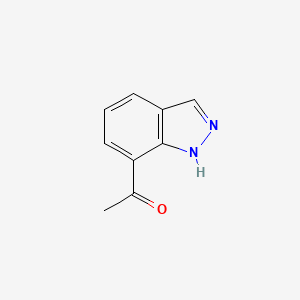
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
![2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid](/img/structure/B1386722.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1386723.png)
